molecular formula C7H7BrN2O B12979335 2-Bromo-1-(pyrimidin-5-yl)propan-1-one

2-Bromo-1-(pyrimidin-5-yl)propan-1-one

Cat. No.: B12979335
M. Wt: 215.05 g/mol
InChI Key: WPJHKBGHURKLJH-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyrimidin-5-yl)propan-1-one is a chemical compound with the molecular formula C7H7BrN2O It is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(pyrimidin-5-yl)propan-1-one typically involves the bromination of 1-(pyrimidin-5-yl)propan-1-one. One common method includes the reaction of 1-(pyrimidin-5-yl)propan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(pyrimidin-5-yl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form 1-(pyrimidin-5-yl)propan-1-ol.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Various substituted pyrimidine derivatives.

    Reduction Reactions: 1-(pyrimidin-5-yl)propan-1-ol.

    Oxidation Reactions: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(pyrimidin-5-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(pyrimidin-5-yl)propan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyrimidin-2-yl)propan-1-one: A similar compound with a bromine atom at a different position on the pyrimidine ring.

    2-Bromo-1-(pyridin-5-yl)propan-1-one: A compound with a pyridine ring instead of a pyrimidine ring.

    1-(5-Chloropyrimidin-2-yl)propan-1-one: A chlorinated derivative of pyrimidine.

Uniqueness

2-Bromo-1-(pyrimidin-5-yl)propan-1-one is unique due to its specific bromination pattern and the presence of the pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-bromo-1-pyrimidin-5-ylpropan-1-one

InChI

InChI=1S/C7H7BrN2O/c1-5(8)7(11)6-2-9-4-10-3-6/h2-5H,1H3

InChI Key

WPJHKBGHURKLJH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CN=CN=C1)Br

Origin of Product

United States

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